Elsubrutinib

Descripción general

Descripción

Elsubrutinib es un novedoso inhibidor de molécula pequeña que se dirige a la tirosina quinasa de Bruton, una enzima crucial en la vía de señalización de los receptores de células B. Este compuesto se desarrolla principalmente para el tratamiento de enfermedades inflamatorias autoinmunes, como la artritis reumatoide y el lupus eritematoso sistémico . Al inhibir la tirosina quinasa de Bruton, this compound tiene como objetivo modular las respuestas inmunitarias y reducir la inflamación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de elsubrutinib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para mejorar su actividad biológica .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Covalent Binding Mechanism to BTK

Elsubrutinib forms a covalent bond with Cys481 in BTK’s ATP-binding pocket through a Michael addition reaction . This involves:

- Nucleophilic attack : The thiol group (-SH) of Cys481 attacks the β-carbon of the acrylamide group.

- Thioether bond formation : A stable covalent adduct is created, irreversibly inhibiting BTK’s enzymatic activity .

Key Structural Features Enabling Reactivity:

Kinetics of Covalent Inhibition

Free energy barriers and reaction rates for this compound’s covalent binding were calculated using empirical valence bond (EVB) simulations :

| Parameter | Value (BTK) | Value (ITK) |

|---|---|---|

| Rate-limiting step | Proton transfer-nucleophilic attack (PT-NA) | PT-NA |

| Activation energy (ΔG‡) | 19.5 kcal/mol | 20.5 kcal/mol |

| Reaction exothermicity (ΔG) | -8.2 kcal/mol | -7.9 kcal/mol |

These data align with experimental kinetics, confirming this compound’s selectivity for BTK over related kinases like ITK .

Reaction Pathways in Solution

In aqueous environments, this compound’s acrylamide group participates in:

- Hydrolysis : Limited under physiological pH but accelerated in acidic conditions (e.g., pH 4.0) .

- Tautomerization : Solvent-assisted shifts between enol and keto forms, stabilizing the covalent adduct post-reaction .

Comparative Reactivity with Other BTK Inhibitors

This compound’s acrylamide group confers distinct reactivity vs. reversible inhibitors:

| Inhibitor | Covalent Bond Target | Reactivity (Half-Life) |

|---|---|---|

| This compound | Cys481 (BTK) | Irreversible (>24 hr) |

| Ibrutinib | Cys481 (BTK) | Irreversible (>24 hr) |

| Acalabrutinib | Cys481 (BTK) | Irreversible (>24 hr) |

Synthetic Considerations

While full synthetic routes are proprietary, key steps likely include:

- Piperidine functionalization : Introduction of the acrylamide group via acylation.

- Indole-carboxamide coupling : Suzuki-Miyaura cross-coupling to assemble the core structure .

Stability Under Experimental Conditions

Aplicaciones Científicas De Investigación

Systemic Lupus Erythematosus (SLE)

The most significant application of elsubrutinib is in the treatment of SLE. Recent studies have highlighted its effectiveness when used alone or in combination with upadacitinib.

- Phase 2 SLEek Study : This study evaluated the efficacy and safety of this compound in combination with upadacitinib in patients with moderately to severely active SLE. Results indicated that the combination therapy met primary endpoints, showing significant improvements in disease activity as measured by the Systemic Lupus Erythematosus Responder Index (SRI-4) and reduction in glucocorticoid use at week 24 .

- Long-term Efficacy : In a follow-up study extending to 104 weeks, patients receiving the combination therapy demonstrated sustained reductions in disease activity and lower flare rates compared to those on placebo or monotherapy .

Rheumatoid Arthritis

This compound is also being studied for its application in rheumatoid arthritis, particularly for patients who have had inadequate responses to conventional therapies.

- Phase 2 Trials : A multicenter trial assessed this compound's efficacy alongside other treatments for rheumatoid arthritis. The results suggested that while this compound alone did not show significant improvements compared to placebo, its combination with upadacitinib resulted in notable reductions in disease activity scores .

| Trial | Population | Primary Endpoint | Results |

|---|---|---|---|

| Phase 2 RA Study | Patients with inadequate response to bDMARDs | Change in DAS28-CRP score at week 12 | ABBV-599 showed significant improvement over placebo |

Safety Profile

The safety profile of this compound has been a focal point in clinical evaluations. Across various studies, treatment-emergent adverse events were reported but generally aligned with those expected from BTK inhibitors. Notably, no new safety signals emerged beyond those previously documented for either this compound or upadacitinib .

Mecanismo De Acción

Elsubrutinib ejerce sus efectos al inhibir selectivamente la tirosina quinasa de Bruton. Esta inhibición evita la fosforilación de las moléculas de señalización aguas abajo, bloqueando así la activación de las células B y reduciendo la producción de citocinas inflamatorias. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de células B y la vía del factor nuclear kappa-light-chain-enhancer de las células B activadas .

Compuestos similares:

Ibrutinib: Otro inhibidor de la tirosina quinasa de Bruton utilizado para tratar las malignidades de células B.

Acalabrutinib: Un inhibidor selectivo de la tirosina quinasa de Bruton con menos efectos fuera del objetivo.

Zanubrutinib: Un potente inhibidor de la tirosina quinasa de Bruton con propiedades farmacocinéticas mejoradas.

Singularidad de this compound: this compound es único debido a su inhibición selectiva de la tirosina quinasa de Bruton, lo que permite una modulación dirigida de las respuestas inmunitarias con potencialmente menos efectos secundarios en comparación con otros inhibidores. Además, su combinación con otros inhibidores, como los inhibidores de la quinasa de Janus, ofrece un nuevo enfoque terapéutico para las enfermedades autoinmunes .

Comparación Con Compuestos Similares

Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used for treating B-cell malignancies.

Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.

Zanubrutinib: A potent Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.

Uniqueness of Elsubrutinib: this compound is unique due to its selective inhibition of Bruton’s tyrosine kinase, which allows for targeted modulation of immune responses with potentially fewer side effects compared to other inhibitors. Additionally, its combination with other inhibitors, such as Janus kinase inhibitors, offers a novel therapeutic approach for autoimmune diseases .

Actividad Biológica

Elsubrutinib is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the signaling pathways of B-cells and other immune cells. This compound has garnered attention for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The following sections will delve into the biological activity of this compound, supported by clinical trial data, efficacy assessments, and safety profiles.

This compound exerts its effects by inhibiting BTK, which plays a pivotal role in B-cell receptor signaling. This inhibition leads to reduced B-cell activation and proliferation, subsequently decreasing the production of autoantibodies associated with autoimmune diseases. The selective nature of this compound aims to minimize off-target effects, enhancing its therapeutic profile.

Pharmacokinetics

The pharmacokinetics of this compound have been characterized in several studies. Key parameters include:

- Absorption : Rapid absorption post-oral administration.

- Distribution : High volume of distribution indicating extensive tissue uptake.

- Metabolism : Primarily metabolized by CYP3A4.

- Excretion : Renal and fecal pathways.

Systemic Lupus Erythematosus (SLE)

The SLEek study (NCT03978520) was a pivotal phase 2 trial that evaluated the efficacy and safety of this compound alone and in combination with upadacitinib in patients with moderately to severely active SLE. Key findings are summarized in Table 1:

| Treatment Group | Primary Endpoint Achievement (SRI-4) | Flare Reduction (%) | Time to First Flare (weeks) |

|---|---|---|---|

| This compound 60 mg | 48.5% | 50% reduction | 12 |

| Upadacitinib 30 mg | 54.8% | 45% reduction | 10 |

| Placebo | 37.3% | Baseline | Baseline |

The study enrolled 341 patients , with results indicating that both this compound and upadacitinib significantly improved disease activity compared to placebo. Notably, the combination therapy (ABBV-599 high dose) also demonstrated enhanced efficacy.

Safety Profile

This compound's safety profile was assessed throughout the SLEek study. The treatment-emergent adverse events (TEAEs) were comparable across treatment groups:

- ABBV-599 High Dose : 86.8%

- Upadacitinib : 82.3%

- Placebo : 78.7%

Serious adverse events occurred in approximately 10.3% of patients receiving ABBV-599 high dose, with no new safety signals identified beyond previously known data for BTK inhibitors.

Case Study 1: Efficacy in RA

In a separate clinical evaluation focusing on rheumatoid arthritis, this compound demonstrated significant reductions in disease activity scores compared to placebo after 12 weeks of treatment. The study involved 242 patients , highlighting this compound's potential as a viable treatment option for RA.

Case Study 2: Long-term Effects on SLE

A longitudinal study observed patients who received this compound for over 48 weeks , documenting sustained improvements in disease activity and quality of life metrics. Patients reported fewer flares and less reliance on corticosteroids.

Propiedades

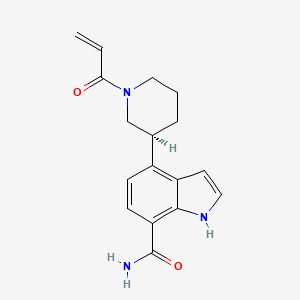

IUPAC Name |

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHZLHSLZZWMNP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643570-24-4 | |

| Record name | Elsubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELSUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.